Enol-phenylpyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

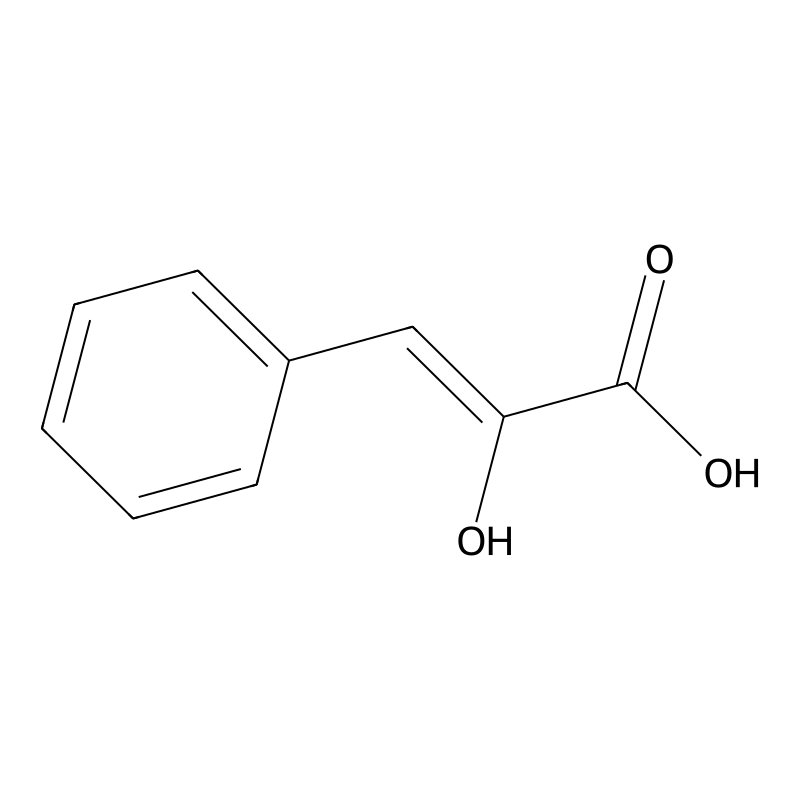

Enol-phenylpyruvate is an organic compound classified as a derivative of phenylpyruvic acid. It possesses the chemical formula C₉H₈O₃ and is characterized by a phenyl group linked to a pyruvate moiety, specifically in its enol form. This compound is recognized as a primary metabolite, which means it plays a crucial role in various metabolic processes within organisms. Enol-phenylpyruvate has been detected in several food sources, including green thread teas, squashberries, chives, German camomiles, and rowals, suggesting its potential as a biomarker for dietary intake of these foods .

Currently, there's no established role for enol-phenylpyruvate in biological systems. However, its formation from phenylpyruvate suggests a potential role in regulating phenylalanine metabolism or acting as a precursor for other yet-unidentified metabolites []. Further research is needed to elucidate its specific mechanism of action.

- Low toxicity: Phenylpyruvate itself is considered to have low inherent toxicity.

- Non-flammable: Organic acids like phenylpyruvate typically do not ignite easily.

Neuroscience:

- Neurodegenerative Diseases: EPP has been investigated for its potential role in protecting against neurodegeneration, a hallmark of diseases like Alzheimer's and Parkinson's. Studies suggest that EPP may enhance mitochondrial function and reduce oxidative stress, both of which are implicated in these diseases [].

- Cognitive Function: EPP supplementation has been shown to improve cognitive performance in animal models, with studies suggesting it may enhance memory and learning []. However, further research is needed to confirm these findings in humans.

Metabolic Disorders:

- Phenylketonuria (PKU): EPP is a metabolite of phenylalanine, an essential amino acid. In individuals with PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to the buildup of phenylalanine in the blood, which can be neurotoxic. EPP supplementation has been explored as a potential therapy for PKU, with some studies suggesting it may reduce phenylalanine levels and improve clinical outcomes [].

Cancer:

Enol-phenylpyruvate exists in equilibrium with its keto form, which is a common characteristic of compounds that undergo keto-enol tautomerism. The reaction can be represented as follows:

The equilibrium between these forms can be affected by factors such as solvent and temperature. For instance, the presence of electron-withdrawing groups can favor the formation of the keto form over the enol form . The tautomerization process involves the migration of a hydrogen atom and the shifting of double bonds.

Enol-phenylpyruvate is involved in various biological functions, primarily related to its role in metabolic pathways. It acts as a substrate for specific enzymes, including phenylpyruvate tautomerase, which catalyzes the conversion between the enol and keto forms. This enzymatic activity is crucial for maintaining metabolic homeostasis and facilitating the utilization of phenylalanine in amino acid metabolism . Additionally, its presence in certain foods indicates potential health benefits associated with its consumption.

The synthesis of enol-phenylpyruvate can be achieved through various methods:

- Hydrolysis of Azlactones: This method involves the hydrolysis of azlactones derived from phenylacetaldehyde and pyruvic acid.

- Keto-Enol Tautomerization: Enol-phenylpyruvate can be generated from phenylpyruvic acid through controlled tautomerization under specific conditions.

Enol-phenylpyruvate has several applications across different fields:

- Biochemical Research: It serves as a model compound for studying keto-enol tautomerism and enzyme kinetics.

- Food Industry: Its detection in various foods suggests potential applications in food science as a biomarker for dietary studies.

- Pharmaceuticals: Due to its biological activity, it may have implications in drug development targeting metabolic disorders related to phenylalanine metabolism .

Research on enol-phenylpyruvate has indicated interactions with various biological molecules. For instance, studies have shown that it can influence enzymatic activities related to phenylalanine metabolism. Additionally, its presence in metabolic pathways suggests possible interactions with other metabolites and enzymes involved in amino acid catabolism . Understanding these interactions is crucial for elucidating its role in human health and disease.

Enol-phenylpyruvate shares structural similarities with several other compounds derived from phenylpyruvic acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenylpyruvic Acid | C₉H₈O₃ | Exists primarily in keto form; involved in metabolic disorders. |

| o-Nitrophenylpyruvic Acid | C₉H₈N₁O₄ | Contains a nitro group; affects tautomeric equilibrium more significantly than enol-phenylpyruvate. |

| o-Chlorophenylpyruvic Acid | C₉H₈ClO₃ | Chlorine substituent influences stability of keto form; used in pharmaceutical research. |

| 2-Hydroxy-3-phenylpropenoate | C₉H₈O₃ | Directly related to enol-phenylpyruvate; participates in similar reactions but differs in stability and reactivity. |

Uniqueness of Enol-Phenylpyruvate

Enol-phenylpyruvate's uniqueness lies in its specific enolic structure which allows it to participate distinctly in metabolic reactions compared to its keto counterparts. Its detection in various natural food sources further emphasizes its relevance as a biomarker and potential therapeutic agent .

Molecular Formula and Structural Characteristics

Enol-phenylpyruvate is an organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol [1]. The compound represents the enol tautomer of phenylpyruvic acid, characterized by the presence of a phenyl group attached to a pyruvate moiety in its enolic form . The exact mass and monoisotopic mass are both 164.047344113 Da [1].

The structural characteristics of enol-phenylpyruvate include a phenyl ring connected to an acrylic acid backbone with a hydroxyl substituent at the 2-position [3]. The compound is systematically named as (Z)-2-hydroxy-3-phenylprop-2-enoic acid, indicating its geometric configuration [1]. The molecule possesses two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1].

The compound is registered under CAS number 5801-57-0 and is catalogued in multiple chemical databases including PubChem (CID: 641637), Human Metabolome Database (HMDB0012225), and KEGG (C02763) [1]. Alternative systematic names include 2-hydroxy-3-phenylpropenoic acid and enol-alpha-ketohydrocinnamic acid [1].

Table 1: Basic Molecular Properties of Enol-phenylpyruvate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₃ | PubChem [1] |

| Molecular Weight | 164.16 g/mol | PubChem 2.2 [1] |

| Exact Mass | 164.047344113 Da | PubChem 2.2 [1] |

| Monoisotopic Mass | 164.047344113 Da | PubChem 2.2 [1] |

| CAS Registry Number | 5801-57-0 | PubChem [1] |

| PubChem CID | 641637 | PubChem [1] |

| HMDB ID | HMDB0012225 | HMDB [4] |

| KEGG ID | C02763 | KEGG [1] |

Physical and Chemical Properties

Enol-phenylpyruvate exhibits distinct physical and chemical properties that distinguish it from its keto tautomer [5]. The compound exists as a solid under standard conditions and demonstrates significant solvent-dependent tautomeric behavior [1] [6]. The topological polar surface area is calculated as 57.5 Ų, with a complexity value of 190 as determined by computational methods [1].

The tautomeric equilibrium of phenylpyruvic acid between keto and enol forms is highly solvent-dependent [5] [6]. In aprotic solvents such as dioxane and methanol, the enol form predominates almost completely, with equilibrium constants approaching zero [5] [6]. In dimethyl sulfoxide, the enol form comprises approximately 93.5% of the total tautomeric mixture at room temperature, while the keto form represents only 6.5% [7]. Conversely, in aqueous solutions, the keto form becomes predominant with equilibrium constants of 19.00 in water and 9.00 in 1 N hydrochloric acid [5] [6].

Temperature variation affects the tautomeric equilibrium, with increasing temperature favoring the keto form [7]. The experimental thermodynamic parameters for the tautomerization process have been successfully determined from nuclear magnetic resonance spectroscopy data [7].

The compound demonstrates characteristic ultraviolet-visible absorption properties, with maximum absorption wavelengths at 287 nm in dioxane and 292 nm in methanol [5]. The molar extinction coefficients are 16,166 M⁻¹cm⁻¹ in dioxane and 23,567 M⁻¹cm⁻¹ in methanol [5]. These spectroscopic properties are attributed to the extended conjugated system present in the enol form [8].

Table 2: Computed Physical Properties of Enol-phenylpyruvate

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.7 | XLogP3 3.0 [1] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 [1] |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 [1] |

| Topological Polar Surface Area | 57.5 Ų | Cactvs 3.4.8.18 [1] |

| Heavy Atom Count | 12 | PubChem [1] |

| Formal Charge | 0 | PubChem [1] |

| Complexity | 190 | Cactvs 3.4.8.18 [1] |

| Defined Bond Stereocenter Count | 1 | PubChem [1] |

Table 3: Tautomeric Equilibrium Constants of Phenylpyruvic Acid

| Solvent | Equilibrium Constant (Kt) | Predominant Form | Temperature |

|---|---|---|---|

| Dioxane | ~0 | Enol | 25°C [5] [6] |

| Methanol | ~0 | Enol | 25°C [5] [6] |

| Acetone | 3.62 ± 1.09 × 10⁻⁵ | Enol | 25°C [5] |

| Dimethyl Sulfoxide | 7.5 ± 1.16 × 10⁻² | Enol (93.5%) | Room temperature [7] |

| Water | 19.00 | Keto | 25°C [5] [6] |

| 1 N Hydrochloric Acid | 9.00 | Keto | 25°C [5] [6] |

Stereochemistry of Enol-phenylpyruvate

The stereochemistry of enol-phenylpyruvate is characterized by its exclusive existence in the Z-configuration [6] [9]. Nuclear magnetic resonance spectroscopy studies have definitively established the Z-geometry through analysis of vicinal coupling constants [6] [9]. The coupling constant between the vinylic proton and the carboxylic acid proton (³J₁H,₁₃COOH) was measured as 3.7 Hz, which is characteristic of the Z-isomer [6] [9].

This stereochemical assignment is consistent across different solvents where the enol form predominates [6]. The Z-configuration indicates that the phenyl group and the carboxylic acid group are positioned on the same side of the carbon-carbon double bond [10]. This geometric arrangement is thermodynamically favored and represents the sole enol tautomer observed in solution [6] [9].

The stereochemical preference for the Z-configuration has been confirmed through multiple analytical techniques including proton nuclear magnetic resonance spectroscopy and carbon-13 nuclear magnetic resonance spectroscopy [5] [6]. The formation and retention of the Z-geometry during tautomerization processes proceed with retention of configuration from parent azlactone precursors [11].

Computational studies and density functional theory calculations support the experimental findings regarding the preferred Z-stereochemistry [12]. The theoretical investigations predict the Z-enol tautomer as the most stable configuration in the gas phase, consistent with solution-phase observations [12].

Table 4: Spectroscopic Properties of Enol-phenylpyruvate

| Technique | Value | Reference |

|---|---|---|

| UV-Vis (λmax in Dioxane) | 287 nm | Sciacovelli et al. [5] |

| UV-Vis (λmax in Methanol) | 292 nm | Sciacovelli et al. [5] |

| UV-Vis (Molar Extinction Coefficient in Dioxane) | 16,166 M⁻¹cm⁻¹ | Sciacovelli et al. [5] |

| UV-Vis (Molar Extinction Coefficient in Methanol) | 23,567 M⁻¹cm⁻¹ | Sciacovelli et al. [5] |

| IR (C=C stretch) | 1661 cm⁻¹ | Various [8] |

| IR (C=O stretch) | 1730 cm⁻¹ | Various [8] |

| ¹H NMR (Coupling constant for Z-isomer) | ³J = 3.7 Hz | Sciacovelli et al. [6] [9] |

| ¹³C NMR | Available | PubChem [1] |

Physical Description

XLogP3

Other CAS

Wikipedia

2-Hydroxy-3-phenylpropenoate